molecular formula C26H29N3O4S B3982406 N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3982406
M. Wt: 479.6 g/mol
InChI Key: FBUGFMMNAPVTGX-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a piperazine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-Boc piperazine derivatives: These compounds share the piperazine ring structure and have similar biological activities.

    Sulfonamide derivatives: Compounds like sulfanilamide have similar sulfonamide groups and are used as antibiotics.

Uniqueness

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxyphenyl group, a piperazine ring, and a sulfonamide group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-21-12-14-23(15-13-21)34(31,32)29(24-10-6-7-11-25(24)33-2)20-26(30)28-18-16-27(17-19-28)22-8-4-3-5-9-22/h3-15H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUGFMMNAPVTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

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